1-sec-Butyl-4-isothiocyanatobenzene
Overview
Description
1-sec-Butyl-4-isothiocyanatobenzene is a chemical compound with the molecular formula C11H13NS . It has a molecular weight of 191.29 g/mol . The compound is also known by other names such as 1-butan-2-yl-4-isothiocyanatobenzene and 1-(butan-2-yl)-4-isothiocyanatobenzene .
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed, which involves the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction is carried out under the protection of nitrogen and mild conditions, with dimethylbenzene as a solvent . The yields of some products could be more than 90% .Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C11H13NS/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3
. The Canonical SMILES representation is CCC(C)C1=CC=C(C=C1)N=C=S
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 191.29 g/mol . It has a XLogP3 value of 4.8, indicating its lipophilicity . It has no hydrogen bond donors, but has 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 191.07687059 g/mol . The topological polar surface area is 44.4 Ų . It has 13 heavy atoms .Scientific Research Applications
Combustion and Pyrolysis Studies
1-sec-Butyl-4-isothiocyanatobenzene's chemical properties are beneficial for understanding combustion and pyrolysis processes. Zhang et al. (2020) investigated the pyrolysis and laminar flame propagation of sec-butylbenzene, a compound structurally similar to this compound. This study provides insights into fuel decomposition and the formation of polycyclic aromatic hydrocarbons (PAHs) during pyrolysis, which is crucial for developing cleaner combustion methods and understanding environmental pollutants (Zhang et al., 2020).
Polymerization Studies
The anionic polymerization of divinylbenzene isomers, including those related to this compound, was explored by Tanaka et al. (2013). This research is significant in the field of polymer chemistry, particularly in synthesizing polymers with predictable molecular weights and specific structural features (Tanaka et al., 2013).
Catalysis and Chemical Reactions
This compound's related compounds are studied for their reactivity in catalytic processes. Sassi et al. (2002) investigated the reactions of butylbenzene isomers on zeolite HBeta, contributing to our understanding of hydrocarbon pool chemistry and secondary reactions of olefins in catalytic processes (Sassi et al., 2002).
Spectroscopy and Molecular Structure Analysis
Research by Robertson et al. (2008) on the structure of sec-butylbenzene rotamers, which are structurally related to this compound, provides detailed insights into the molecular structure and conformational preferences of these compounds, which is vital for understanding their reactivity and interactions (Robertson et al., 2008).
Chemical Synthesis and Functionalization
The synthesis of diaryl selenides using SeCl2, as studied by Zade et al. (2005), involves reactions with compounds similar to this compound. This research contributes to the field of organic synthesis, particularly in synthesizing novel compounds with potential applications in various chemical industries (Zade et al., 2005).
Environmental Science and Sorption Studies
Johnston et al. (2001) examined the sorption mechanisms of nitroaromatic compounds on smectite, which is relevant for understanding the environmental behavior and remediation of compounds structurally related to this compound (Johnston et al., 2001).
Future Directions
The synthesis method for isothiocyanates, including 1-sec-Butyl-4-isothiocyanatobenzene, has potential for industrial production of some complicated isothiocyanates due to its low toxicity, safety, low cost, and high output rate . Further studies are needed to standardize the method and to explore its applicability to a wider range of isothiocyanates .
Mechanism of Action
Target of Action
They are widely used in heterocycle and thiourea synthesis, as well as for medicinal and biochemistry applications .
Mode of Action
Itcs are known to act as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . This suggests that they may interact with their targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Itcs are known to exhibit biological activity, including anti-cancer, anti-inflammatory, anti-microbial, antibiotic, antibacterial, fungicidal, and insecticidal activity . This suggests that they may affect a variety of biochemical pathways, leading to these diverse effects.
Result of Action
Given the biological activity of itcs, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-sec-Butyl-4-isothiocyanatobenzene plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomolecules. The interactions of this compound with these biomolecules often involve the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity and function .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby altering the cellular response to external stimuli . Additionally, this compound can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For example, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing oxidative stress levels in cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes .
Properties
IUPAC Name |
1-butan-2-yl-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKOSQOFXXDPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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